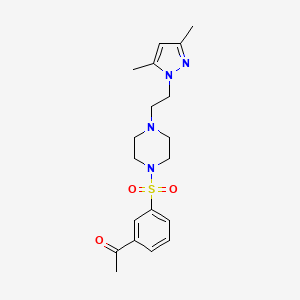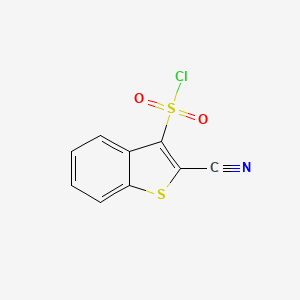![molecular formula C12H16FNO B2993778 N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1540566-41-3](/img/structure/B2993778.png)
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine, also known as FENCAMFAM, is a chemical compound that belongs to the class of cyclopropanamine derivatives. It is a research chemical that has been studied for its potential applications in the field of neuroscience. FENCAMFAM is known to interact with the central nervous system and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine is not fully understood. However, it is believed to function as a selective norepinephrine reuptake inhibitor. This means that it works by increasing the levels of norepinephrine in the brain, which can help to improve cognitive function and memory.
Biochemical and Physiological Effects:
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has also been shown to exhibit neuroprotective properties and may help to prevent damage to brain cells.
Advantages and Limitations for Lab Experiments
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it easier to work with in the lab. However, one limitation is that it is a relatively new research chemical, and more studies are needed to fully understand its potential applications and limitations.
Future Directions
There are several potential future directions for the study of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine. One area of research could focus on its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on its potential use as a cognitive enhancer. Additionally, more studies are needed to fully understand the mechanism of action of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine and its potential applications in the field of neuroscience.
Synthesis Methods
The synthesis of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine is a complex process that involves several steps. The first step involves the preparation of the intermediate 3-(2-Fluoroethoxy)benzaldehyde. This is achieved by reacting 3-hydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalyst. The resulting intermediate is then reacted with cyclopropanamine to yield the final product, N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine.
Scientific Research Applications
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential applications in the field of neuroscience. It has been shown to interact with the central nervous system and has been investigated for its potential use as a treatment for a range of neurological disorders. N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[[3-(2-fluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-6-7-15-12-3-1-2-10(8-12)9-14-11-4-5-11/h1-3,8,11,14H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGUSJNTOBDBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)





![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)

![N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993714.png)
![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)
![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)
![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)